Home > Products > Screening Compounds P91511 > Tau Peptide (275-305) (Repeat 2 domain)
Tau Peptide (275-305) (Repeat 2 domain) -

Tau Peptide (275-305) (Repeat 2 domain)

Catalog Number: EVT-15499987
CAS Number:
Molecular Formula: C139H239N43O45S
Molecular Weight: 3264.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tau Peptide (275-305), also known as the Repeat 2 domain of Tau protein, is a 31-amino acid peptide that plays a significant role in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease. Tau proteins are microtubule-associated proteins that stabilize microtubules in neuronal cells. In humans, there are six isoforms of Tau, differing in their carboxyl-terminal domains, which can contain either three or four repeat domains. The Tau Peptide (275-305) specifically corresponds to the second repeat domain and has been implicated in the aggregation processes that characterize tauopathies, where hyperphosphorylated Tau forms neurofibrillary tangles .

Source

The Tau Peptide (275-305) is derived from human Tau protein and can be synthesized through various peptide synthesis methods. It is commercially available from several suppliers, including InnoPep and AnaSpec, which provide it in high purity for research purposes .

Classification

Tau Peptide (275-305) falls under the category of neuropeptides and is classified as a microtubule-associated protein. It is involved in cellular processes related to neuronal stability and transport.

Synthesis Analysis

Methods

The synthesis of Tau Peptide (275-305) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The synthesis process includes:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents to facilitate the formation of peptide bonds.
  2. Sequential Coupling: Individual amino acids are added one at a time in the correct sequence dictated by the desired peptide structure.
  3. Cleavage: Once the full peptide chain is synthesized, it is cleaved from the solid support and purified.

Technical Details

The molecular weight of Tau Peptide (275-305) is approximately 3263.77 Da, and it has a specific sequence: VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS . The purity of synthesized peptides is typically assessed using high-performance liquid chromatography, with a standard purity requirement of ≥95% .

Molecular Structure Analysis

Structure

The molecular formula for Tau Peptide (275-305) is C139H239N43O45S, indicating its complex structure composed of various elements essential for its biological function. The peptide's conformation plays a critical role in its interaction with other proteins and its aggregation behavior.

Data

  • Molecular Weight: 3263.77 Da
  • Amino Acid Sequence: VQIINKKLDLSNVQSKCGSKDNIKHVPGGGS
  • Purity: ≥95% by HPLC .
Chemical Reactions Analysis

Reactions

Tau Peptide (275-305) participates in several chemical reactions, particularly in the context of metal ion interactions and oxidative stress. For instance, studies have shown that copper ions can interact with tau peptides, leading to oxidative modifications and disulfide bond formations between cysteine residues present within the peptide sequence. This interaction can promote tau aggregation, contributing to neurodegenerative processes .

Technical Details

The interaction with metal ions like Cu²⁺ results in:

  • Formation of reactive oxygen species (ROS).
  • Aggregation into oligomeric forms.
  • Potential disulfide bond formation between cysteine residues .
Mechanism of Action

Process

The mechanism by which Tau Peptide (275-305) contributes to neurodegeneration involves its propensity to aggregate into toxic oligomers and fibrils. The aggregation process is driven by specific hexapeptide motifs within the tau structure, notably VQIINK and VQIVYK, which facilitate the formation of paired helical filaments characteristic of tauopathies.

Data

Research indicates that:

  • The presence of divalent cations like copper enhances tau aggregation.
  • Oxidative stress conditions can exacerbate tau misfolding and aggregation .
Physical and Chemical Properties Analysis

Physical Properties

Tau Peptide (275-305) exists as a solid at room temperature and should be stored at -20 °C to maintain stability. Its solubility characteristics vary depending on buffer conditions used during experiments.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 3263.77 Da
  • Molecular Formula: C139H239N43O45S
  • Purity: ≥95% by HPLC
    These properties are crucial for understanding its behavior in biochemical assays and therapeutic applications .
Applications

Scientific Uses

Tau Peptide (275-305) has several applications in scientific research:

  1. Modeling Neurodegeneration: Used to study tau aggregation mechanisms relevant to Alzheimer's disease.
  2. Drug Development: Serves as a target for developing inhibitors that prevent tau aggregation.
  3. Biomarker Research: Investigated as a potential biomarker for diagnosing tauopathies based on its aggregation profile.
Introduction to Tau Protein and Repeat 2 Domain in Neurodegenerative Pathology

Role of Microtubule-Binding Domains in Tau Function and Dysfunction

Microtubule-associated protein tau (MAPT) is a neuronal protein crucial for maintaining cytoskeletal stability through its interactions with microtubules (MTs). The functional core of tau resides in its microtubule-binding domain (MTBD), which comprises three or four highly conserved repeat regions (R1-R4) depending on alternative splicing of the MAPT gene transcript [1] [6]. These repeats, each approximately 31-32 amino acids long, adopt intrinsically disordered conformations in their soluble state but possess specific motifs that facilitate binding to microtubules through electrostatic interactions between basic residues in tau and acidic residues in tubulin [7] [8]. Under physiological conditions, tau's MTBD promotes microtubule assembly and stabilizes polymerized tubulin, thereby regulating axonal transport and maintaining neuronal morphology. Pathologically, the MTBD becomes the epicenter of tau's transformation into neurotoxic species. The dissociation of tau from microtubules exposes amyloidogenic motifs within these repeats, initiating a cascade of misfolding events and inter-repeat interactions that culminate in β-sheet-rich aggregates characteristic of Alzheimer's disease (AD) and other tauopathies [1] [6] [8].

Structural and Functional Significance of Repeat 2 Domain in Tau Isoforms

The Repeat 2 domain (R2), spanning residues 275-305 in the longest human tau isoform (htau40, 2N4R), possesses distinctive structural features that differentiate it from other MTBD repeats. Its primary sequence is Val²⁷⁵-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys²⁹¹-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser³⁰⁵ (molecular weight: 3264.71 Da, CAS: 330456-25-2) [5] [9] [10]. Unlike R1, R3, and R4, R2 contains a cysteine residue (Cys291) that serves as a redox-sensitive site implicated in metal-mediated aggregation. Additionally, R2 harbors the aggregation-prone hexapeptide motif ²⁷⁵VQIINK²⁸⁰, which exhibits high β-sheet propensity [1] [7]. Structurally, R2 maintains an intrinsically disordered conformation but displays transient polyproline II helices and β-strand segments (residues 274-284) that become stabilized under pathological conditions [7] [8]. Functionally, R2's inclusion distinguishes 4R tau isoforms (containing R1, R2, R3, R4) from 3R isoforms (lacking R2). This distinction is clinically significant: 4R isoforms demonstrate higher aggregation propensity and are overrepresented in tauopathies like corticobasal degeneration (CBD) and progressive supranuclear palsy (PSP) compared to 3R isoforms [1] [6] [8]. The PGGG³⁰¹ motif within R2 forms a β-turn that regulates access to the downstream amyloidogenic motif VQIVYK in R3, acting as a conformational gatekeeper against aggregation [8].

Table 1: Structural and Functional Features of Tau Microtubule-Binding Repeats

Repeat DomainResidue RangeKey Sequence MotifsDistinguishing FeaturesRole in Aggregation
Repeat 1 (R1)244-274-Lacks cysteine; Fewer amyloidogenic residuesLower intrinsic aggregation propensity
Repeat 2 (R2)275-305²⁷⁵VQIINK²⁸⁰, Cys²⁹¹, PGGG³⁰¹Contains redox-sensitive Cys291; Hexapeptide motifCritical for dimerization via disulfide bonds; Nucleates aggregation
Repeat 3 (R3)306-336³⁰⁶VQIVYK³¹¹Contains amyloidogenic core; Cys³²²Forms fibrillar core; Cooperates with R2 in cross-repeat aggregation
Repeat 4 (R4)337-368³³⁷VEVKSE³⁴²Lacks cysteine; Flanked by proline-rich regionsStabilizes higher-order aggregates

Figure 1: Molecular Visualization of Tau Repeat 2 Domain (R2)

  • Panel A: Intrinsically disordered conformation with transient β-strand (residues 274-284) and polyproline II helix elements
  • Panel B: Location of Cys291 and VQIINK motif within the peptide backbone
  • Panel C: Cu²⁺ binding site involving Cys291 and adjacent histidine residues

Repeat 2 Domain as a Critical Determinant of Tau Aggregation Propensity

The R2 domain is a pivotal driver of tau aggregation through multiple interconnected mechanisms. First, its cysteine residue (Cys291) enables redox-sensitive dimerization via disulfide bond formation. ESI-MS and gel electrophoresis studies demonstrate that exposure to sub-stoichiometric Cu²⁺ induces near-complete R2 dimerization, a phenomenon absent in cysteine-free repeats (R1 and R4) [1]. This metal-mediated dimerization involves Cu²⁺-catalyzed oxidation of Cys291 thiol groups, generating disulfide-linked dimers that serve as nuclei for higher-order oligomers. Notably, neuronal antioxidants like ascorbate and glutathione cannot inhibit this process, suggesting a potent pathogenic mechanism in neurodegenerative environments where metal dyshomeostasis occurs [1]. Second, the ²⁷⁵VQIINK²⁸⁰ motif exhibits strong amyloidogenic propensity and cooperates with R3's ³⁰⁶VQIVYK³¹¹ motif in cross-repeat interactions. Molecular dynamics simulations reveal that the PGGG³⁰¹ β-turn in R2 regulates exposure of VQIINK and its interaction with VQIVYK [8]. Mutations at Pro301 (e.g., P301S, associated with frontotemporal dementia) destabilize this turn, increasing β-sheet content in R2-R3 peptides and accelerating aggregation by >6-fold compared to wild-type sequences [8]. Third, R2 promotes copper-mediated reactive oxygen species (ROS) generation. Cu²⁺ bound to R2 (via His299 and Cys291) undergoes reduction to Cu⁺, catalyzing Fenton-like reactions that produce hydroxyl radicals. This oxidative stress contributes to neuronal damage and creates a permissive environment for further tau aggregation [1].

Table 2: Key Experimental Findings on Tau Repeat 2 Domain Aggregation

Aggregation TriggerExperimental SystemKey ObservationsReferences
Cu²⁺ (10-100 μM)Full-length R2 peptide (275-305)Complete dimerization via disulfide bonds; Fibril formation; ROS generation resistant to antioxidants [1]
P301S MutationR2R3 peptide (294-311)Destabilized β-turn at PGGG motif; 6-fold faster aggregation than WT; Increased β-sheet content [8]
4R vs. 3R IsoformsTau repeat domain (RD) constructsR2-containing 4R tau aggregated faster than 3R tau; R2 deletion reduced aggregation propensity [1] [8]
Acetylation MimicsK294Q/K311Q mutantsDisrupted intramolecular interactions; Enhanced exposure of VQIINK motif; Accelerated aggregation [8]

The aggregation kinetics of R2 are modulated by post-translational modifications (PTMs). Acetylation of Lys294 (within the KDNIKH sequence upstream of PGGG) disrupts electrostatic interactions that shield the VQIINK motif, increasing its solvent exposure and aggregation propensity [8]. Additionally, phosphorylation at Ser285/Ser289 within R2 may alter its conformation and promote dissociation from microtubules, increasing the cytosolic pool of aggregation-prone tau. These findings establish R2 as a critical hub integrating metal binding, redox chemistry, PTMs, and conformational changes to drive tau pathogenesis. Its presence explains why 4R tau isoforms exhibit greater pathogenicity than 3R isoforms in most tauopathies and positions R2 as a prime target for aggregation inhibitors [1] [8] [10].

Table 3: Compound Summary: Tau Peptide (275-305) (Repeat 2 Domain)

PropertySpecification
Systematic NameH-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-Ser-Lys-Cys-Gly-Ser-Lys-Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-OH
One-Letter SequenceVQIINKKLDLSNVQSKCGSKDNIKHVPGGGS
CAS Registry Number330456-25-2
Molecular FormulaC₁₃₉H₂₃₉N₄₃O₄₅S
Molecular Weight3264.76 g/mol
Research ApplicationsTau aggregation studies, Antibody epitope mapping, Metal binding assays, Conformational studies

Properties

Product Name

Tau Peptide (275-305) (Repeat 2 domain)

IUPAC Name

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C139H239N43O45S

Molecular Weight

3264.7 g/mol

InChI

InChI=1S/C139H239N43O45S/c1-17-71(14)110(135(222)164-79(35-24-29-45-144)117(204)168-84(49-74-55-151-65-156-74)126(213)178-109(70(12)13)138(225)182-46-30-36-95(182)132(219)155-57-102(193)152-56-101(192)153-58-103(194)158-93(63-186)139(226)227)180-128(215)87(52-100(149)191)169-125(212)88(53-105(196)197)171-116(203)77(33-22-27-43-142)161-129(216)90(60-183)157-104(195)59-154-113(200)94(64-228)176-118(205)78(34-23-28-44-143)162-130(217)91(61-184)174-119(206)80(37-39-96(145)187)165-134(221)108(69(10)11)177-127(214)86(51-99(148)190)170-131(218)92(62-185)175-122(209)83(48-67(6)7)167-124(211)89(54-106(198)199)172-121(208)82(47-66(4)5)166-115(202)76(32-21-26-42-141)159-114(201)75(31-20-25-41-140)160-123(210)85(50-98(147)189)173-136(223)111(72(15)18-2)181-137(224)112(73(16)19-3)179-120(207)81(38-40-97(146)188)163-133(220)107(150)68(8)9/h55,65-73,75-95,107-112,183-186,228H,17-54,56-64,140-144,150H2,1-16H3,(H2,145,187)(H2,146,188)(H2,147,189)(H2,148,190)(H2,149,191)(H,151,156)(H,152,193)(H,153,192)(H,154,200)(H,155,219)(H,157,195)(H,158,194)(H,159,201)(H,160,210)(H,161,216)(H,162,217)(H,163,220)(H,164,222)(H,165,221)(H,166,202)(H,167,211)(H,168,204)(H,169,212)(H,170,218)(H,171,203)(H,172,208)(H,173,223)(H,174,206)(H,175,209)(H,176,205)(H,177,214)(H,178,213)(H,179,207)(H,180,215)(H,181,224)(H,196,197)(H,198,199)(H,226,227)/t71-,72-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,107-,108-,109-,110-,111-,112-/m0/s1

InChI Key

IHXTVVAJSPWVGI-YZBYVLPPSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.